9,10-Dibromo-1-methoxyanthracene
Description
Structure
3D Structure
Properties
CAS No. |
403501-39-3 |
|---|---|
Molecular Formula |
C15H10Br2O |
Molecular Weight |
366.05 g/mol |
IUPAC Name |
9,10-dibromo-1-methoxyanthracene |
InChI |
InChI=1S/C15H10Br2O/c1-18-12-8-4-7-11-13(12)15(17)10-6-3-2-5-9(10)14(11)16/h2-8H,1H3 |
InChI Key |
BHUDCPGTXIEAPT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC2=C(C3=CC=CC=C3C(=C21)Br)Br |
Origin of Product |
United States |
Chemical Reactivity and Derivatization Pathways of 9,10 Dibromo 1 Methoxyanthracene
Reactivity Profile of Bromine Substituents on the Anthracene (B1667546) Core
The bromine atoms at the 9 and 10 positions of the anthracene core are the primary sites of reactivity, serving as versatile handles for the introduction of new carbon-carbon and carbon-heteroatom bonds.
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Stille Coupling) for C-C Bond Formation
Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon bonds, and 9,10-dibromoanthracene (B139309) derivatives are excellent substrates for these transformations. ossila.com
The Suzuki-Miyaura coupling , which utilizes organoboron compounds, is a widely employed method for the arylation of the anthracene core. epa.gov For instance, 9,10-dibromoanthracene can be reacted with various aryl boronic acids in the presence of a palladium(0) catalyst to yield 9,10-diarylanthracenes in good yields. epa.gov This methodology has been extended to synthesize sterically hindered systems and complex molecular architectures. nih.gov For example, the Suzuki cross-coupling of 9,10-dibromoanthracene with 3-fluorophenylboronic acid, catalyzed by (dppf)PdCl₂, proceeds with a high yield of 97%. nih.gov Similarly, 9,10-di(2-indenyl)anthracene has been prepared in 83% yield via a Suzuki coupling with 2-indenylboronic acid. nih.gov
The Stille coupling , which involves the reaction of organotin compounds with organic halides, is another effective method for C-C bond formation. wikipedia.orgorganic-chemistry.org This reaction is particularly useful for creating complex molecules due to its tolerance of a wide range of functional groups. uwindsor.ca The Stille reaction has been successfully used to synthesize 9,10-di(3-indenyl)anthracene from 9,10-dibromoanthracene and 1-(trimethylstannyl)indene, providing the desired product in 63% yield. nih.gov The general mechanism involves the oxidative addition of the aryl halide to a palladium(0) catalyst, followed by transmetalation with the organostannane and subsequent reductive elimination to afford the coupled product. libretexts.org
The Heck coupling reaction, which couples aryl halides with alkenes, has also been employed with 9,10-dibromoanthracene. For example, the reaction with ethyl acrylate (B77674) in the presence of a palladium catalyst efficiently produces diethyl-3,3'-(9,10-anthracenediyl)bisacrylate with a 76% yield. researchgate.net
Table 1: Examples of Palladium-Catalyzed Cross-Coupling Reactions with 9,10-Dibromoanthracene Derivatives
| Coupling Reaction | Reactants | Catalyst | Product | Yield |
| Suzuki Coupling nih.gov | 9,10-dibromoanthracene, 3-fluorophenylboronic acid | (dppf)PdCl₂ | 9,10-di(3-fluorophenyl)anthracene | 97% |
| Suzuki Coupling nih.gov | 9,10-dibromoanthracene, 2-indenylboronic acid | (dppf)PdCl₂ | 9,10-di(2-indenyl)anthracene | 83% |
| Stille Reaction nih.gov | 9,10-dibromoanthracene, 1-(trimethylstannyl)indene | Dichloro-bis(tri-O-tolylphosphine)-palladium(II) | 9,10-di(3-indenyl)anthracene | 63% |
| Heck Coupling researchgate.net | 9,10-dibromoanthracene, ethyl acrylate | Palladium catalyst | diethyl-3,3'-(9,10-anthracenediyl)bisacrylate | 76% |
Copper-Assisted Nucleophilic Substitution Reactions for Further Functionalization
While palladium catalysis is dominant, copper-assisted reactions also offer pathways for functionalizing the anthracene core. These reactions often involve nucleophilic substitution of the bromine atoms. The synergy of copper(I) salts with fluoride (B91410) ions has been shown to facilitate Stille couplings, indicating the potential role of copper in activating the carbon-bromine bond. organic-chemistry.org
Elimination Reactions from Halogenated Anthracene Precursors
The carbon-bromine bonds in 9,10-dibromoanthracene can be cleaved under specific conditions. For instance, voltage pulses from a scanning tunneling microscope tip can induce the stepwise fragmentation of the C-Br bonds, leading to the formation of carbon radicals. wikipedia.org This has been demonstrated with 9,10-dibromoanthracene on a sodium chloride substrate, where the resulting diradical can be further transformed into a diyne. wikipedia.orgacs.org
Role and Reactivity of the Methoxy (B1213986) Group in 9,10-Dibromo-1-methoxyanthracene
The methoxy group at the 1-position significantly influences the electronic properties and reactivity of the anthracene system.
Influence on Aromaticity and Electron Density Distribution
The methoxy group is an electron-donating group due to the resonance effect of the oxygen lone pairs. This donation of electron density into the aromatic system generally increases the reactivity of the anthracene core towards electrophiles. researchgate.net The increased electron density is particularly pronounced at the ortho and para positions relative to the methoxy group. This effect can alter the regioselectivity of reactions compared to unsubstituted anthracene. researchgate.net The presence of electron-donating groups like methoxy can also enhance the efficiency of certain reactions, such as Friedel-Crafts-type cyclizations. nih.gov
Potential for Electrophilic Aromatic Substitution (if applicable) and other Transformations
The electron-donating nature of the methoxy group activates the aromatic ring towards electrophilic aromatic substitution. uci.eduwikipedia.org In general, activating groups direct incoming electrophiles to the ortho and para positions. masterorganicchemistry.com Therefore, in this compound, electrophilic attack would be expected to occur on the ring bearing the methoxy group, preferentially at positions 2 and 4.
Common electrophilic aromatic substitution reactions include nitration, halogenation, and Friedel-Crafts acylation and alkylation. numberanalytics.com While the bromine atoms at positions 9 and 10 are the most common sites for substitution reactions on the parent 9,10-dibromoanthracene, the activating effect of the methoxy group could direct electrophiles to other positions on the substituted ring.
Formation of Complex Anthracene Derivatives from this compound
The derivatization of 9,10-dibromoanthracene is a versatile method for creating complex anthracene structures. These reactions typically involve the substitution of the bromine atoms at the 9 and 10 positions through various cross-coupling reactions.
Synthesis of Higher-Order Substituted Anthracenes
The bromine atoms on the anthracene core are amenable to substitution, allowing for the introduction of a wide array of functional groups. Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings, are powerful tools for forming new carbon-carbon bonds.
For instance, the Suzuki-Miyaura coupling of 9,10-dibromoanthracene with arylboronic acids is a common method to synthesize 9,10-diaryl-substituted anthracenes. chalmers.sersc.org One specific example is the synthesis of 9-bromo-10-(4-methoxyphenyl)anthracene from 9,10-dibromoanthracene and 4-methoxyphenyl (B3050149) boronic acid. rsc.org This reaction proceeds in the presence of a palladium catalyst, such as Pd(PPh₃)₄, and a base like aqueous sodium carbonate. rsc.org Further coupling could then introduce a second, different substituent at the remaining bromine position.
The Sonogashira coupling, which joins terminal alkynes with aryl halides, is another important reaction. This method would allow for the introduction of alkynyl groups at the 9 and 10 positions of the anthracene core, leading to the formation of rigid, linear structures with extended π-conjugation. semanticscholar.org
The table below summarizes representative conditions for Suzuki-Miyaura coupling reactions on 9,10-dibromoanthracene, which could be theoretically adapted for this compound.
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of 9,10-Dibromoanthracene
| Reactant | Coupling Partner | Catalyst | Base | Solvent | Product |
|---|---|---|---|---|---|
| 9,10-Dibromoanthracene | 4-Methoxyphenyl boronic acid | Pd(PPh₃)₄ | Na₂CO₃ (aq) | Toluene (B28343)/THF | 9-Bromo-10-(4-methoxyphenyl)anthracene rsc.org |
| 9-Bromo-10-phenylanthracene | 4-Pyridine boronic acid pinacol (B44631) ester | Pd(PPh₃)₄ | Na₂CO₃ (aq) | Toluene/THF | 4-(10-Phenylanthracen-9-yl)pyridine rsc.org |
This table presents data for the derivatization of 9,10-dibromoanthracene and its derivatives. The reactivity of this compound may differ.
Design and Preparation of Anthracene-Based Polymerizable Monomers
Anthracene derivatives can be functionalized with polymerizable groups to create monomers for advanced materials. A common strategy involves introducing vinyl or acrylate functionalities through palladium-catalyzed reactions like the Heck coupling.
For example, 9,10-dibromoanthracene can undergo a Heck coupling reaction with ethyl acrylate to produce diethyl-3,3'-(9,10-anthracenediyl)bisacrylate. researchgate.net This monomer, with its two polymerizable acrylate groups, can then be used in the synthesis of anthracene-containing polymers. Such polymers are of interest for applications in organic electronics, including polymer solar cells. kaust.edu.saresearchgate.net
The introduction of alkoxy side chains onto anthracene-based polymers can be used to tune their electronic and physical properties, such as solubility and film morphology, which are critical for device performance. kaust.edu.saresearchgate.net While specific examples starting from this compound are not available, the general principle of creating polymerizable monomers from dibromoanthracenes is well-established.
The table below outlines a representative Heck coupling reaction for the synthesis of an anthracene-based monomer.
Table 2: Representative Heck Coupling for Monomer Synthesis
| Reactant | Coupling Partner | Catalyst | Base | Solvent | Product |
|---|
This table presents data for the derivatization of 9,10-dibromoanthracene. The reactivity of this compound may differ.
Spectroscopic and Photophysical Investigations of 9,10 Dibromo 1 Methoxyanthracene
Electronic Absorption Spectroscopy
Analysis of UV-Vis Absorption Maxima and Band Shapes
The UV-Vis absorption spectrum of anthracene (B1667546) in a non-polar solvent typically exhibits a well-resolved vibronic structure, corresponding to the π-π* electronic transition. The spectrum is characterized by several sharp peaks. For 9,10-Dibromo-1-methoxyanthracene, it is anticipated that the absorption spectrum would retain the characteristic anthracene-like profile but with notable shifts in the absorption maxima (λmax). The fine vibronic structure might be broadened due to the presence of the substituents, which can introduce new vibrational modes and increase the rate of internal conversion.
Influence of Bromine and Methoxy (B1213986) Substituents on Electronic Transitions
The electronic transitions of this compound are influenced by the combined electronic effects of the bromine and methoxy substituents.
Bromine Substituents: The two bromine atoms at the 9 and 10 positions are electron-withdrawing groups due to their electronegativity. However, they also possess lone pairs of electrons that can participate in resonance, donating electron density to the aromatic system. This dual nature can lead to a red-shift (bathochromic shift) in the absorption maxima compared to unsubstituted anthracene. Furthermore, the "heavy-atom effect" of bromine is known to enhance spin-orbit coupling, which can influence the rates of intersystem crossing.
Methoxy Substituent: The methoxy group (-OCH3) at the 1-position is a strong electron-donating group through resonance (a +R effect), where the lone pairs on the oxygen atom delocalize into the anthracene ring. This increased electron density in the π-system generally leads to a significant red-shift in the absorption spectrum.
The combined effect of two bromo groups and one methoxy group is expected to result in a significant bathochromic shift of the absorption bands of this compound compared to anthracene. The electron-donating methoxy group and the electron-withdrawing/donating bromo groups will collectively lower the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).
Solvent Effects on Absorption Characteristics (Solvatochromism)
The polarity of the solvent can influence the absorption spectrum of this compound, a phenomenon known as solvatochromism. The presence of the polar methoxy group suggests that the molecule will have a larger dipole moment in the excited state compared to the ground state. In such cases, an increase in solvent polarity is expected to cause a red-shift (positive solvatochromism) in the π-π* absorption bands. This is because polar solvent molecules will stabilize the more polar excited state to a greater extent than the ground state, thereby reducing the energy of the electronic transition.
Emission Spectroscopy (Fluorescence and Phosphorescence)
Characterization of Fluorescence Emission Spectra
The fluorescence emission spectrum of this compound is expected to be a mirror image of its absorption spectrum, exhibiting a similar vibronic structure, although likely less resolved. The emission will originate from the first excited singlet state (S1) to the ground state (S0). Due to the anticipated red-shift in absorption, the fluorescence emission is also expected to be red-shifted compared to anthracene. The emission color would likely be in the blue-green to green region of the visible spectrum, depending on the solvent environment.
Determination of Fluorescence Quantum Yields and Lifetimes
The fluorescence quantum yield (Φf) and lifetime (τf) are critical parameters that describe the efficiency and dynamics of the emission process.
Fluorescence Quantum Yield (Φf): The quantum yield of this compound is expected to be significantly lower than that of anthracene. This is primarily due to the heavy-atom effect of the two bromine atoms. The bromine atoms enhance the rate of intersystem crossing (ISC) from the excited singlet state (S1) to the triplet state (T1). This provides a non-radiative decay pathway that competes with fluorescence, thus quenching the emission and reducing the quantum yield.
Fluorescence Lifetime (τf): The fluorescence lifetime is the average time the molecule spends in the excited singlet state before returning to the ground state. Consistent with a lower quantum yield due to enhanced ISC, the fluorescence lifetime of this compound is expected to be shorter than that of anthracene. The increased rate of non-radiative decay via intersystem crossing depopulates the S1 state more rapidly, leading to a shorter lifetime.
Data Tables
As no experimental data for this compound is available, the following tables for related compounds are provided for comparative purposes.
| Compound | λmax (nm) | Solvent |
|---|---|---|
| Anthracene | 375, 356, 340, 325 | Cyclohexane |
| 9,10-Dibromoanthracene (B139309) | 403, 381, 362 | Ethanol (B145695) |
| 1-Methoxyanthracene | Data not available | - |
| Compound | Emission λmax (nm) | Quantum Yield (Φf) | Lifetime (τf) (ns) | Solvent |
|---|---|---|---|---|
| Anthracene | 380, 401, 425 | 0.27 | 5.1 | Ethanol |
| 9,10-Dibromoanthracene | 408, 431, 458 | 0.09 | - | Benzene (B151609) |
| 1-Methoxyanthracene | Data not available | - | - | - |
Investigation of Dual Emission Phenomena in Methoxy-Substituted Anthracenes
Methoxy-substituted anthracenes are known to exhibit dual emission, a phenomenon where two distinct emission bands are observed in the fluorescence spectrum. This behavior is often attributed to the existence of two different excited state species. In the case of methoxy-substituted anthracenes, these are typically the locally excited (LE) state and a charge transfer (CT) state. The methoxy group, being an electron-donating group, can facilitate the formation of an intramolecular charge transfer (ICT) state upon photoexcitation. The polarity of the solvent plays a crucial role in the manifestation of this dual emission. In polar solvents, the charge transfer state is stabilized, leading to a more pronounced red-shifted emission band.
Analysis of Excimer Formation and Monomer Emission in Various Environments
In addition to intramolecular phenomena, anthracene derivatives can also exhibit intermolecular interactions, leading to the formation of excimers. An excimer is an excited-state dimer that is formed when an excited monomer interacts with a ground-state monomer. This interaction is concentration-dependent and results in a broad, structureless, and red-shifted emission band compared to the structured monomer emission.
The steric hindrance provided by bulky substituents on the anthracene core can suppress these intermolecular interactions, thereby enhancing the monomer fluorescence emission. mdpi.com However, even with bulky groups, excimer-like traps can form in the solid state, such as in spin-cast films, leading to fluorescence quenching. nih.gov The balance between monomer and excimer emission is influenced by the solvent environment and the specific substitution pattern on the anthracene ring. For some aryl-substituted anthracenes, changes in fluorescence in concentrated solutions can be primarily attributed to reabsorption effects rather than significant aggregation or excimer formation. rsc.org
Time-Resolved Emission Spectroscopy (TRES) and Decay Kinetics
Time-resolved emission spectroscopy (TRES) is a powerful technique used to study the dynamic processes that occur in the excited state. horiba.com By measuring fluorescence decay at different wavelengths, TRES allows for the resolution of spectrally overlapping species and provides insights into processes like solvent relaxation and excimer dynamics. horiba.com The acquisition of TRES data involves measuring time-resolved fluorescence decays at fixed wavelength increments. horiba.com
The analysis of the resulting data can be performed by taking time-gated spectra at different delay times after the excitation pulse or by performing a global analysis of the decay curves. vu.nl This analysis can yield decay-associated spectra (DAS), which represent the emission spectra of species with specific decay lifetimes. horiba.comvu.nl For instance, in a system with both monomer and excimer emission, TRES can distinguish the shorter-lived monomer fluorescence from the longer-lived excimer fluorescence. researchgate.net The decay kinetics can reveal the rates of formation and decay of the different excited species. For example, a study on a diarylsilane with fluorenyl units showed at least three excited states with distinct lifetimes, corresponding to locally excited states and an excimer state. vu.nl
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification
For aromatic compounds like this compound, FT-IR and Raman spectra would be expected to show characteristic bands for:
C-H stretching of the aromatic rings.
C=C stretching vibrations within the anthracene core.
C-O stretching of the methoxy group.
C-Br stretching vibrations.
The experimental spectra can be compared with theoretical calculations, often performed using density functional theory (DFT), to aid in the assignment of the observed vibrational modes. nih.gov The FT-IR spectrum of the related compound 9,10-dibromoanthracene has been reported, providing a reference for the anthracene core vibrations. nih.govnist.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H, ¹³C, 2D NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. ¹H and ¹³C NMR provide information about the chemical environment of the hydrogen and carbon atoms, respectively, while 2D NMR techniques (like COSY, HSQC, HMBC) help to establish connectivity between atoms. ruc.dk
For this compound, the ¹H NMR spectrum would show distinct signals for the aromatic protons and the protons of the methoxy group. The chemical shifts and coupling patterns of the aromatic protons would be influenced by the positions of the bromine and methoxy substituents. The ¹³C NMR spectrum would reveal the number of unique carbon environments, including the quaternary carbons attached to the bromine and methoxy groups.
The following table summarizes the expected and reported NMR data for the parent compound, 9,10-dibromoanthracene.
| Nucleus | Chemical Shift (ppm) | Multiplicity | Assignment | Reference |
| ¹H | 8.559 | m | H-1, H-4, H-5, H-8 | chemicalbook.comchemicalbook.com |
| ¹H | 7.594 | m | H-2, H-3, H-6, H-7 | chemicalbook.comchemicalbook.com |
| ¹³C | 131.5 | s | C-9, C-10 | |
| ¹³C | 128.5 | d | C-1, C-4, C-5, C-8 | |
| ¹³C | 127.8 | d | C-2, C-3, C-6, C-7 | |
| ¹³C | 122.9 | s | C-4a, C-9a, C-8a, C-10a |
Note: The table presents generalized data for the parent compound. The presence of the methoxy group in this compound would alter these chemical shifts.
Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis
Mass spectrometry (MS) is used to determine the molecular weight of a compound and to obtain information about its structure through the analysis of its fragmentation pattern. miamioh.edu For this compound, the mass spectrum would show a molecular ion peak corresponding to its molecular weight. Due to the presence of two bromine atoms, a characteristic isotopic pattern for the molecular ion would be observed, with peaks corresponding to the presence of the ⁷⁹Br and ⁸¹Br isotopes.
Computational and Theoretical Studies on 9,10 Dibromo 1 Methoxyanthracene
Quantum Chemical Calculations
Quantum chemical calculations are fundamental in predicting the molecular properties that arise from its electronic structure. Methodologies such as Density Functional Theory (DFT) and ab initio calculations are pivotal in this regard.
Density Functional Theory (DFT) and ab initio methods are cornerstones of modern computational chemistry, used to determine the electronic structure and ground-state properties of molecules. For anthracene (B1667546) derivatives, these calculations provide insights into how substituents influence the geometry and electronic distribution of the parent anthracene core. mdpi.com
Theoretical investigations on various substituted anthracenes, including mono- and di-aza-anthracenes, have been performed using DFT methods like B3LYP with basis sets such as 6-31G(d) to analyze their stability and aromaticity. tandfonline.comtandfonline.com For 9,10-diphenylanthracene (B110198), DFT calculations with B3LYP/6-31+G(d) and B3LYP/6-311++G(d,p) basis sets have been used to evaluate structural and electronic properties in both neutral and ionic states, revealing how charging affects the molecule's stability and conductivity. The molecular structures of similar anthracene derivatives have been successfully studied using the M06-2X/6-311++G(d,p) level of theory, showing good agreement with experimental data. mdpi.com
In the case of 9,10-Dibromo-1-methoxyanthracene, DFT calculations would be expected to reveal a non-planar geometry due to steric hindrance between the substituents. The bromine atoms at the 9 and 10 positions and the methoxy (B1213986) group at the 1 position would likely cause some distortion of the anthracene ring system. The electronic properties would be a composite of the electron-withdrawing nature of the bromine atoms and the electron-donating character of the methoxy group.
Table 1: Representative Ground State Properties of Substituted Anthracenes from DFT Calculations
| Compound | Method/Basis Set | Calculated Property | Value | Reference |
|---|---|---|---|---|
| Anthracene | B3LYP/6-31G(d) | NICS (Outer Ring) | -8.2 ppm | tandfonline.com |
| Anthracene | B3LYP/6-31G(d) | NICS (Inner Ring) | -13.3 ppm | tandfonline.com |
| 9,10-Diphenylanthracene (Neutral) | B3LYP/6-311++G(d,p) | Dipole Moment | 0.000 Debye |
This table presents data for analogous compounds to infer properties of this compound.
The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the electronic and optical properties of a molecule. The energy difference between them, the HOMO-LUMO gap, is a key indicator of chemical reactivity and the energy required for electronic excitation.
For anthracene derivatives, the HOMO and LUMO are typically π-orbitals distributed over the aromatic core. Substituents can significantly alter the energies of these orbitals. Electron-donating groups, like the methoxy group, are expected to raise the HOMO energy level, while electron-withdrawing groups, such as bromine, tend to lower the LUMO energy level. In this compound, the interplay of these opposing electronic effects will determine the final HOMO-LUMO gap. DFT calculations on 9,10-diphenylanthracene derivatives have shown that modifying the substituents can tune the electronic states. semanticscholar.org The introduction of carbon-carbon triple bonds, for instance, alters the charge distribution and allows for greater extension of the molecular orbitals. semanticscholar.org Studies on other anthracene derivatives have used DFT to calculate the HOMO-LUMO gap, which correlates with the observed electronic absorption spectra. rsc.org
Table 2: Calculated HOMO-LUMO Gaps for Substituted Anthracene Derivatives
| Compound | Method/Basis Set | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Reference |
|---|---|---|---|---|---|
| 9,10-Diphenylanthracene (Neutral) | B3LYP/6-311++G(d,p) | -5.732 | -1.947 | 3.785 | |
| 9,10-Diphenylanthracene (Anionic, alpha) | B3LYP/6-311++G(d,p) | -1.391 | 0.024 | 1.367 | |
| AN-1 (Anthracene derivative) | DFT | - | - | 3.247 | rsc.org |
This table showcases data from analogous compounds to provide insight into the expected electronic properties of this compound.
Time-dependent DFT (TD-DFT) is a widely used method to predict vertical excitation energies and oscillator strengths, which correspond to the energies and intensities of electronic absorption bands. These calculations are vital for understanding the photophysical properties of chromophores.
Studies on substituted anthracenes have demonstrated that the position and nature of substituents have a profound impact on their absorption and fluorescence properties. acs.org For instance, calculations on various mono-, di-, and tetra-substituted anthracenes using the CAM-B3LYP functional showed that substitution generally leads to a red-shift in the excitation energy. acs.org The oscillator strength, which dictates the intensity of an absorption band, is sensitive to the position of the substituents relative to the transition dipole moment of the excited state. acs.org For 9,10-disubstituted anthracenes, DFT calculations have confirmed that substitutions can have a minor effect on UV/Vis absorption but can significantly impact fluorescence properties. rsc.org In the case of this compound, TD-DFT calculations would likely predict a complex absorption spectrum with contributions from both the anthracene core and charge-transfer transitions influenced by the substituents.
Table 3: Predicted Photophysical Properties for Substituted Anthracenes
| Compound | Method | Excitation Energy (eV) | Oscillator Strength (f) | Reference |
|---|---|---|---|---|
| Anthracene | CAM-B3LYP/6-311G(d) | 4.41 (La state) | 0.16 | acs.org |
| 1-NH2-Anthracene | CAM-B3LYP/6-311G(d) | 3.88 (La state) | 0.12 | acs.org |
This table contains data for analogous compounds to infer the likely photophysical characteristics of this compound.
Intramolecular charge transfer (ICT) is a key process in many functional organic molecules, influencing their photophysical and nonlinear optical properties. In molecules with both electron-donating and electron-withdrawing groups, electronic excitation can lead to a significant redistribution of electron density, creating a large excited-state dipole moment.
For this compound, the presence of the electron-donating methoxy group and the electron-withdrawing bromine atoms suggests the potential for ICT upon photoexcitation. Theoretical studies on donor-acceptor substituted anthracenes confirm that ICT is a significant factor in their excited-state behavior. rsc.org The analysis of molecular orbitals can reveal the nature of these transitions. For example, a transition from a HOMO localized on the donor and the anthracene ring to a LUMO primarily on the acceptor and the ring is indicative of ICT. The excited-state dipole moment can be calculated using computational methods, and its magnitude provides a measure of the extent of charge separation in the excited state.
Conformational analysis is the study of the different spatial arrangements of atoms in a molecule and their relative energies. chemistrysteps.com For molecules with flexible substituents like a methoxy group, different conformers can exist due to rotation around single bonds. The methoxy group attached to an aromatic ring can adopt different orientations relative to the ring, often described as s-cis or s-trans (or syn/anti).
The conformational preferences of this compound would be governed by a balance of steric and electronic effects. The bulky bromine atoms at the adjacent 9-position would create significant steric hindrance, likely forcing the methoxy group into a specific, non-planar orientation to minimize repulsive interactions. Computational methods, such as performing a potential energy surface scan by rotating the C-O bond of the methoxy group, can be used to identify the most stable conformers and the energy barriers for interconversion between them. scispace.com While specific studies on this molecule are lacking, conformational analysis of other complex organic molecules often employs methods like Monte Carlo Multiple Minimum (MCMM) and molecular mechanics force fields to explore the conformational space. scispace.comnih.gov
Molecular Dynamics (MD) Simulations for Dynamic Behavior and Interactions
While quantum chemical calculations provide insights into the properties of a single molecule, Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of molecules and their interactions with their environment, such as a solvent or a host molecule. acs.org
For this compound, MD simulations could be used to explore several aspects of its behavior. For example, simulations in different solvents could reveal how the solvent molecules arrange around the solute and how this solvation structure influences its conformational preferences and excited-state dynamics. MD simulations are also invaluable for studying aggregation and self-assembly processes. Studies on the parent anthracene have used MD simulations to probe the structure of host-guest complexes. nih.gov Furthermore, MD can be used to model the dynamics of excited-state processes, such as excimer formation or photo-induced electron transfer, by simulating the trajectories of the molecules after excitation. nih.gov For instance, simulations have been used to understand the cage-escape dynamics in photoredox processes involving anthracene derivatives. acs.org Such studies could provide valuable information for the design of materials based on this compound for applications in organic electronics or as fluorescent probes.
Information regarding computational and theoretical studies for this compound is not available in the public domain.
Extensive research has been conducted to gather data specifically on the computational and theoretical studies, including structure-activity relationship (SAR) analyses, for the chemical compound this compound. However, a thorough review of publicly accessible scientific literature and chemical databases reveals a lack of specific studies focused on this particular molecule.
While research and computational data are available for the related parent compound, 9,10-Dibromoanthracene (B139309), this information cannot be substituted, as the presence of the methoxy group at the 1-position would significantly alter the electronic and steric properties of the molecule, leading to different computational and SAR outcomes.
Therefore, the requested article, with its specific focus on the computational and theoretical aspects of this compound, cannot be generated at this time due to the absence of the necessary foundational research data.
Advanced Applications in Materials Science and Organic Electronics
Applications in Organic Light-Emitting Diodes (OLEDs)
Research specifically detailing the use of 9,10-Dibromo-1-methoxyanthracene in OLEDs as an emitting material, dopant, or host material could not be located. The parent compound, 9,10-dibromoanthracene (B139309), serves as a foundational building block for various luminescent materials due to its electroluminescent properties, typically emitting blue light. wikipedia.org Its derivatives are frequently explored for their potential in OLEDs. ossila.com
As Emitting Materials or Dopants for Tunable Luminescence
There is no available data on the use of this compound as an emitting material or dopant. In principle, the introduction of a methoxy (B1213986) group (-OCH₃) to the anthracene (B1667546) core could influence the electronic properties and thus the emission color and efficiency. However, without experimental data, any discussion remains speculative. Research on other non-symmetrical 9,10-diphenylanthracene (B110198) derivatives has shown that even small substituents can preserve deep-blue emission while improving material properties like film formation. rsc.org
As Host Materials for Blue Organic Light-Emitting Devices
No studies have been found that utilize this compound as a host material for blue OLEDs. The development of host materials is a critical area of OLED research, with a focus on achieving high efficiency and stability. sigmaaldrich.comnih.gov Anthracene derivatives are widely studied for this purpose. For instance, asymmetric anthracene molecules are known to form stable amorphous films, which is a desirable characteristic for host materials. mdpi.com Novel host materials based on spiro[benzo[c]fluorene-7,9′-fluorene] have been synthesized from bromo-anthracene precursors for use in highly efficient blue OLEDs. researchgate.net
Development of Anthracene Derivatives for Enhanced Electroluminescent Performance and Thermal Stability
While there is no specific information on the development of this compound for enhanced electroluminescent performance, this is a general goal in the field. Research focuses on modifying the anthracene core with various substituents to improve charge transport, quantum yield, and thermal stability. rsc.org For example, attaching bulky groups at the 9 and 10 positions is a common strategy to prevent molecular aggregation, which can quench luminescence. researchgate.net
Role in Organic Thin-Film Transistors (OTFTs) as Active Layers
No literature was found describing the application of this compound as an active layer in OTFTs. The parent compound, 9,10-dibromoanthracene, is recognized as a useful building block for constructing semiconducting molecules for OTFTs. ossila.com The performance of OTFTs is highly dependent on the molecular structure of the semiconductor, which influences charge carrier mobility and device stability. mpg.de
Utilization in Organic Supercapacitors as Redox-Tunable Electrode Building Blocks
There is no available research on the use of this compound in organic supercapacitors. While functionalized anthracene derivatives have been explored as redox-tunable electrode building blocks, this specific compound has not been a subject of such studies.
Development as Fluorescent Probes, Sensors, and Imaging Agents
No information is available regarding the development or use of this compound as a fluorescent probe, sensor, or imaging agent.
Integration into Optical, Electronic, and Magnetic Switching Devices
While direct studies detailing the integration of this compound into switching devices are not yet prevalent in the literature, the foundational compound, 9,10-dibromoanthracene, serves as a significant precursor for materials used in optical and electronic applications. Anthracene derivatives are well-known for their electroluminescent properties, emitting light when an electric current is passed through them. wikipedia.org This characteristic is fundamental to the operation of Organic Light-Emitting Diodes (OLEDs).
9,10-dibromoanthracene is a key building block in the synthesis of more complex semiconducting molecules and polymers. ossila.com These materials are utilized in Organic Field-Effect Transistors (OFETs) and OLEDs. ossila.com The bromine atoms at the 9 and 10 positions are functional handles that facilitate further chemical modifications through cross-coupling reactions, allowing for the fine-tuning of the electronic properties of the final material. ossila.com The introduction of a methoxy group in this compound is expected to influence the HOMO-LUMO energy levels and the solid-state packing of the molecule, which are critical parameters for charge transport and light emission in electronic devices.
The concept of a molecular switch has been demonstrated at the single-molecule level with 9,10-dibromoanthracene. Using the tip of a scanning tunneling microscope, it is possible to induce a chemical reaction that can be reversed, effectively creating a molecular-scale switch. wikipedia.org This process involves the controlled breaking and formation of bonds. wikipedia.org There is currently no available research on the integration of this compound or its parent compound into magnetic switching devices.
Application as an Initiator in Specific Organic Reactions (e.g., Visible-Spectrum Solar-Light-Mediated Benzylic C–H Oxygenation)
Research has demonstrated that 9,10-dibromoanthracene can act as an efficient initiator for the visible-spectrum solar-light-mediated benzylic C–H oxygenation. This reaction proceeds at ambient temperature and pressure, utilizing either sunlight or a blue LED as the light source. In this process, the secondary benzylic positions are oxygenated to form ketones. The study highlights the use of 9,10-dibromoanthracene in conjunction with oxygen for this transformation.
The presence of the methoxy group in this compound could potentially enhance its activity as a photoinitiator. The electron-donating nature of the methoxy group can influence the photophysical properties of the anthracene core, possibly leading to more efficient light absorption and subsequent energy transfer processes that drive the oxygenation reaction. However, specific studies on this compound for this application are yet to be reported.
Investigation as a Lasing Organic Dye
Organic dyes are crucial components in dye lasers, where their ability to exhibit stimulated emission when optically pumped is harnessed. While there is no specific literature found on the investigation of this compound as a lasing organic dye, the parent molecule, 9,10-dibromoanthracene, is known for its electroluminescent properties, emitting blue light. wikipedia.org This inherent luminescence is a prerequisite for a material to be considered for lasing applications. The efficiency of a lasing dye is dependent on factors such as its fluorescence quantum yield and photostability. The introduction of a methoxy group could potentially modify these properties, making this compound a candidate for future investigation in this area.
Fundamental Studies on Chemical Reactions at the Molecular Level using Scanning Tunneling Microscopy (STM) and Atomic Force Microscopy (AFM)
A landmark achievement in nanoscience was the observation of a chemical reaction on a single molecule of 9,10-dibromoanthracene using scanning tunneling microscopy (STM) and atomic force microscopy (AFM). wikipedia.org In these experiments, the molecule was adsorbed on a sodium chloride (NaCl) substrate. wikipedia.org By applying voltage pulses from the STM tip, the carbon-bromine bonds were selectively broken in a stepwise manner. wikipedia.org
The resulting carbon radicals were stabilized by the underlying salt surface. wikipedia.org Further manipulation with voltage pulses could induce the formation of a diyne structure through a Bergman cyclization, a reaction that could also be reversed. wikipedia.org This pioneering work established the capability of STM and AFM to not only image but also to induce and observe chemical transformations at the single-molecule level.
The introduction of a methoxy group at the 1-position in this compound would introduce an asymmetry to the molecule. This could influence its adsorption geometry on a substrate and potentially alter the stability and reactivity of the radical intermediates formed during on-surface reactions. Studying this compound with STM and AFM could provide deeper insights into how substituents direct reaction pathways at the molecular scale.
Crystallographic Analysis and Solid State Characteristics
Single Crystal Growth and Morphological Characterization
Single crystals of 9,10-Dibromoanthracene (B139309) can be grown from various organic solvents. Recrystallization from ethanol (B145695) has been reported as a successful method. researchgate.net The resulting crystals often appear as yellow to yellow-green fluffy powder or fibers. chemicalbook.comsigmaaldrich.com These crystals can be sublimated and are soluble in hot benzene (B151609) and toluene (B28343), slightly soluble in alcohol and ether, and insoluble in water. chemicalbook.com
X-ray Diffraction (XRD) for Determination of Crystal Structure
X-ray diffraction (XRD) has been instrumental in determining the crystal structure of 9,10-Dibromoanthracene.
A redetermination of the crystal structure of 9,10-Dibromoanthracene at 200 K provided the following unit cell parameters for its triclinic system and P-1 space group. researchgate.net
| Parameter | Value |
| Crystal System | Triclinic |
| Space Group | P-1 |
| a | 4.0107(1) Å |
| b | 8.8373(3) Å |
| c | 16.1148(5) Å |
| α | 78.658(2)° |
| β | 83.321(1)° |
| γ | 80.259(1)° |
| Volume | 549.9 ų |
| Z | 2 |
| Rgt(F) | 0.0211 |
| wRref(F²) | 0.0526 |
| Temperature | 200 K |
Data from a study by Isloor et al. researchgate.net
In the solid state, the 9,10-Dibromoanthracene molecule is essentially planar. The bromine atoms are substituted on the central anthracene (B1667546) ring.
Correlation between Molecular Structure, Crystal Structure, and Anisotropic Mechanical Properties
The remarkable mechanical properties of crystalline 9,10-Dibromoanthracene (DBA) are a direct consequence of its specific molecular and crystal structure. Organic crystals are often perceived as brittle; however, DBA is a notable exception, exhibiting significant elasticity. This property is rooted in the way its molecules are arranged in the solid state.
Detailed crystallographic analysis and energy framework calculations reveal large differences in the strength and orientation of intermolecular interactions. nih.gov For instance, the lateral interactions along the b-axis and c-axis of the crystal are different, which leads to a varied response to applied stress along these different planes. acs.org This structural arrangement allows the crystal to accommodate mechanical stress through reversible molecular displacements rather than fracturing.
Elastic Deformation Behavior and Responses to External Stress
Single crystals of 9,10-Dibromoanthracene demonstrate notable elastic properties, being both bendable and stretchable. researchgate.net This elasticity, however, is highly anisotropic, meaning it behaves differently depending on the direction of the applied force. The crystals show elastic properties when stress is applied along the b-axis (the H-plane) but are mechanically brittle and tend to fracture when stress is applied along the c-axis. acs.org
A key characteristic observed during the elastic deformation of DBA crystals is the anisotropic Poisson effect . ossila.comresearchgate.net When the crystal is stretched along its long axis (a-axis), the shorter axes (b-axis and c-axis) contract, as expected. researchgate.net However, the degree of contraction is not the same for both axes; the Poisson's ratios for the b-axis and c-axis are significantly different. researchgate.net This phenomenon highlights the complex relationship between the macroscopic mechanical deformation and the underlying molecular packing.
Theoretical molecular simulations provide insight into this behavior, suggesting that the significant deformation along the c-axis is accommodated by the tilting motion of the anthracene cores within the crystal lattice. researchgate.net This dynamic and reversible tilting, enabled by weak, non-covalent intermolecular interactions, allows the crystal to absorb and release energy, which is the microscopic mechanism behind its elasticity. ossila.com
Table 1: Mechanical Properties of 9,10-Dibromoanthracene Single Crystal
| Property | Plane/Axis of Stress | Value | Reference |
|---|---|---|---|
| Mechanical Response | H-plane (along b-axis) | Elastic | acs.org |
| Mechanical Response | W-plane (along c-axis) | Brittle/Twists | acs.org |
| Lateral Interaction Energy (E2) | along b-axis | -9.10 kJ mol⁻¹ | acs.org |
| Lateral Interaction Energy (E3) | along c-axis | -6.23 kJ mol⁻¹ | acs.org |
Solid-State Fluorescence Changes under Mechanical Stimuli
The unique elastic properties of 9,10-Dibromoanthracene are coupled with fascinating changes in its solid-state fluorescence under mechanical stress. ossila.comrsc.org This phenomenon, known as mechanochromic luminescence, links the mechanical state of the crystal directly to its optical properties.
When a DBA single crystal is bent, the different regions of the crystal experience different types of stress: the outer arc is under tension (elongation), while the inner arc is under compression (contraction). researchgate.net Spatially resolved photoluminescence (PL) measurements reveal that the emission spectra from these regions are distinct from each other and from the neutral, unstressed central part of the crystal. nih.govresearchgate.net
Specifically, studies have shown that elongation of the crystal induces a bathochromic shift (a shift to longer wavelengths), while contraction causes a hypsochromic shift (a shift to shorter wavelengths). ossila.com These changes are a direct result of alterations in the intermolecular distances and π-π stacking interactions upon mechanical deformation. The closer packing during contraction and increased distance during elongation modify the energetics of the excited state, leading to the observed shifts in the fluorescence emission. This reversible change in fluorescence color with mechanical force makes DBA a promising material for applications in stress sensing and flexible optoelectronics. ossila.comrsc.org
Table 2: Compound Names Mentioned
| Compound Name | Abbreviation |
|---|---|
| 9,10-Dibromoanthracene | DBA |
| Anthracene |
Conclusion and Future Research Directions
Summary of Current Academic Understanding and Key Research Contributions
There is currently no significant body of academic work detailing the properties or contributions of 9,10-Dibromo-1-methoxyanthracene. The research landscape is dominated by studies of the symmetric parent compound, 9,10-Dibromoanthracene (B139309). This parent compound is notable for its electroluminescent properties and its use as a foundational building block for organic semiconductors. wikipedia.orgossila.com A landmark contribution in the field was the use of 9,10-Dibromoanthracene to observe a chemical reaction at the single-molecule level using scanning tunneling microscopy (STM) and atomic force microscopy (AFM). acs.org In these studies, researchers were able to induce and visualize the sequential breaking of the carbon-bromine bonds. acs.org
However, no similar key contributions or fundamental studies have been published for the asymmetrically substituted this compound. Its academic footprint is virtually nonexistent, indicating it is either a novel compound yet to be explored or a synthetic intermediate that has not been the subject of focused research.
Identification of Unresolved Questions and Knowledge Gaps
The primary knowledge gap concerning this compound is its very existence and fundamental characterization. The key unresolved questions include:
Has this compound been successfully synthesized and isolated?
What are its basic photophysical properties, such as absorption, emission spectra, and quantum yield? The introduction of the electron-donating methoxy (B1213986) group would be expected to significantly alter the electronic properties compared to the parent dibromoanthracene.
What is its solid-state packing and crystal structure? This is crucial for understanding its potential in electronic applications.
How does the asymmetric substitution affect its chemical reactivity, particularly in cross-coupling reactions at the bromine sites?
What are its thermal and electrochemical stability characteristics?
Prognosis for Novel Synthetic Methodologies and Derivatization Strategies
Future research would first need to establish a reliable synthesis for this compound. A plausible approach could involve the bromination of 1-methoxyanthracene. However, controlling the regioselectivity to achieve exclusive bromination at the 9 and 10 positions could be challenging and may produce a mixture of products.
Once synthesized, the two bromine atoms at the 9 and 10 positions offer significant opportunities for derivatization, similar to its parent compound. ossila.com Prognostic strategies include:
Sequential Cross-Coupling: The electronic asymmetry introduced by the methoxy group may create differential reactivity between the two bromine atoms. This could potentially allow for selective, stepwise Suzuki, Stille, or Sonogashira coupling reactions to build complex, non-symmetrical anthracene-based architectures.
Hartwig-Buchwald Amination: Selective amination at one or both bromine positions could be explored to create novel hole-transport materials or emitters for organic light-emitting diodes (OLEDs).
Phosphine (B1218219) Ligand Synthesis: Derivatization to introduce phosphine groups, analogous to the synthesis of 9-bromo-10-diphenylphosphanylanthracene from 9,10-dibromoanthracene, could yield new ligands for catalysis or organometallic complexes.
Prospects for Enhanced Performance and New Applications in Advanced Functional Materials
Should this compound be synthesized and characterized, it could offer prospects for new or enhanced functional materials. The combination of an electron-donating methoxy group and the electron-withdrawing bromine atoms on the anthracene (B1667546) core creates a push-pull electronic structure. This could lead to:
Solvatochromic Dyes: The push-pull nature might result in significant changes in fluorescence color with solvent polarity, making it a candidate for chemical sensors.
Blue Emitters for OLEDs: Anthracene derivatives are widely used as blue emitters. The specific substitution pattern of this compound could be used to tune the emission wavelength and improve the quantum efficiency and stability of blue OLEDs. Derivatization at the bromo-positions would be key to developing host or dopant materials with tailored properties. ossila.com
Organic Field-Effect Transistors (OFETs): The methoxy group could influence the molecular packing in the solid state, which is a critical parameter for charge transport in OFETs. Further derivatization could be used to enhance mobility and stability.
Future Directions in Theoretical Modeling and Advanced Spectroscopic Characterization Techniques
The initial steps in exploring this compound would heavily rely on theoretical and spectroscopic methods.
Theoretical Modeling: Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) calculations would be essential to predict its geometry, frontier molecular orbital (HOMO-LUMO) energies, and absorption/emission characteristics before synthesis is even attempted. Modeling could also predict the vibrational (IR, Raman) and NMR spectra to aid in future characterization.
Advanced Spectroscopy: If the compound can be synthesized, detailed spectroscopic analysis would be the next step. This would include standard techniques like ¹H and ¹³C NMR, mass spectrometry, and UV-Vis and fluorescence spectroscopy. nih.gov Advanced techniques like femtosecond transient absorption spectroscopy could probe its excited-state dynamics, which is crucial for understanding its potential in optoelectronic applications.
Single-Crystal X-ray Diffraction: Obtaining a single crystal would be a high-priority goal. The resulting crystal structure would provide definitive proof of its molecular structure and invaluable information about its intermolecular interactions (e.g., π-π stacking, C-H···Br interactions), which govern its material properties. researchgate.net
Q & A
Q. What synthetic methodologies are recommended for preparing 9,10-Dibromo-1-methoxyanthracene, and how can reaction conditions be optimized?
- Methodological Answer : While direct synthesis protocols for this compound are not explicitly detailed in the evidence, analogous routes for 9,10-Dibromoanthracene (e.g., bromination using bromodimethylsulfonium bromide (BDMS) in CH₂Cl₂ at room temperature) can be adapted . For methoxy functionalization, consider electrophilic substitution or protection/deprotection strategies. Monitor reaction progress via TLC and purify using column chromatography. Optimize stoichiometry (e.g., 2.4 equivalents of BDMS per anthracene unit) and ensure proper ventilation due to HBr gas release .
Q. What are the critical physicochemical properties of this compound for experimental design?
- Methodological Answer : Key properties include:
- Melting Point : ~223–224°C (similar to 9,10-Dibromoanthracene) .
- Lipophilicity : Log Pow ≈ 5.673 (indicating high hydrophobicity; use DCM or THF for solubility) .
- Stability : Stable under recommended storage (dry, ventilated, airtight containers) but sensitive to prolonged light exposure .
- UV-Vis Absorption : Anthracene derivatives typically exhibit strong absorbance in 300–400 nm ranges; confirm via spectrophotometry .
Q. What safety protocols are essential for handling this compound in the laboratory?
- Methodological Answer :
- PPE : EN 166-compliant goggles, nitrile gloves (EN 374), and lab coats. Use N99/P2 respirators if ventilation is inadequate .
- Spill Management : Avoid environmental release; collect solid residues with inert absorbents and dispose as hazardous waste .
- First Aid : Flush eyes/skin with water for 15+ minutes; seek medical attention for respiratory irritation .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of this compound in Diels-Alder or cycloaddition reactions?
- Methodological Answer : Use density functional theory (DFT) with software like GAMESS or Gaussian to calculate frontier molecular orbitals (HOMO/LUMO). Compare with anthracene derivatives (e.g., 9,10-Diphenylanthracene) to assess electron-withdrawing effects from bromine and methoxy groups . Validate predictions experimentally via kinetic studies under controlled conditions (e.g., solvent polarity, temperature) .
Q. What strategies resolve contradictions in reported biological activity data for halogenated anthracenes (e.g., carbonic anhydrase inhibition)?
- Methodological Answer :
- Assay Validation : Standardize enzyme inhibition assays (e.g., hCA I/II/IX/XII isoforms) with controls for solvent interference (e.g., DMSO <1% v/v) .
- Structure-Activity Relationship (SAR) : Synthesize analogs (e.g., varying methoxy/bromo positions) and correlate substituent effects with Ki values .
- Data Reproducibility : Cross-validate results using orthogonal methods (e.g., isothermal titration calorimetry vs. fluorometric assays) .
Q. How can crystallographic data inform the design of this compound-based materials?
- Methodological Answer :
- Single-Crystal X-Ray Diffraction (SC-XRD) : Determine packing motifs and intermolecular interactions (e.g., halogen bonding from bromine). Use SHELX or similar software for refinement .
- Morphology-Property Links : Correlate crystal symmetry (e.g., monoclinic vs. triclinic) with optoelectronic behavior (e.g., charge transport in organic semiconductors) .
Q. What advanced analytical techniques are suitable for quantifying trace impurities in this compound?
- Methodological Answer :
- HPLC-MS : Use C18 columns with acetonitrile/water gradients (UV detection at 254 nm). Spike samples with internal standards (e.g., deuterated anthracene) for quantification .
- NMR Spectroscopy : Employ ¹H/¹³C NMR with cryoprobes to detect ppm-level impurities. Compare with reference spectra from pure standards .
Contradictions and Gaps in Evidence
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
